Nonafluoropentanoyl bromide
Overview
Description
Nonafluoropentanoyl bromide is a chemical compound with the molecular formula C5BrF9O . It belongs to the family of perfluoroalkyl bromides.
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C5BrF9O . The InChI representation of its structure is InChI=1S/C5BrF9O/c6-1(16)2(7,8)3(9,10)4(11,12)5(13,14)15
. The Canonical SMILES representation is C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br
.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 326.94 g/mol . It has a computed complexity of 293 . Other computed properties include a topological polar surface area of 17.1 Ų, a heavy atom count of 16, and a covalently-bonded unit count of 1 .
Scientific Research Applications
Nonafluoropentanoyl bromide has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, as a reactant in organic synthesis reactions, and as a reagent in the production of polymers. It has also been used in the study of cellular metabolism, as a tool to study the effects of halogenated carboxylic acids on cell physiology.
Mechanism of Action
Nonafluoropentanoyl bromide works by disrupting the normal functioning of cells. It binds to the cell membrane, and causes disruptions in the normal cell signaling pathways, leading to changes in cellular metabolism. The exact mechanism of action is not fully understood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and amino acids, and has been shown to inhibit the growth of bacteria. It has also been shown to induce apoptosis in certain cell types, and has been shown to cause DNA damage and cell death.
Advantages and Limitations for Lab Experiments
Nonafluoropentanoyl bromide has several advantages for use in lab experiments. It is a volatile liquid, making it easy to store and use. It is also relatively inexpensive, making it cost-effective for use in research. However, it is also a strong irritant and has the potential to cause DNA damage, making it important to use caution when handling it.
Future Directions
Nonafluoropentanoyl bromide has a variety of potential future applications. It could be explored as a potential therapeutic agent for the treatment of certain diseases. It could also be used to study the effects of halogenated carboxylic acids on cell physiology, and could be used in the production of polymers and other compounds. Additionally, it could be used as a tool to study the effects of environmental contaminants on cell physiology.
properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentanoyl bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5BrF9O/c6-1(16)2(7,8)3(9,10)4(11,12)5(13,14)15 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRZVDYMJZXUDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrF9O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895349 | |
Record name | Nonafluoropentanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159623-35-5 | |
Record name | Nonafluoropentanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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